molecular formula C19H16ClNO4 B1671933 Indomethacin CAS No. 53-86-1

Indomethacin

Cat. No.: B1671933
CAS No.: 53-86-1
M. Wt: 357.8 g/mol
InChI Key: CGIGDMFJXJATDK-UHFFFAOYSA-N
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Description

Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) widely used to reduce fever, pain, stiffness, and swelling from inflammation. It works by inhibiting the production of prostaglandins, endogenous signaling molecules known to cause these symptoms. This compound was first patented in 1961 and approved for medical use in 1963 . It is commonly prescribed for conditions such as rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, and gouty arthritis .

Mechanism of Action

Target of Action

Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzyme cyclooxygenase (COX) . COX is the main enzyme responsible for catalyzing the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway . Prostaglandins and thromboxanes play crucial roles in inflammation, pain, and fever, which are the primary symptoms that this compound is used to treat .

Mode of Action

This compound exerts its therapeutic effects by potently and non-selectively inhibiting COX . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This compound also inhibits the nuclear translocation of Interferon Regulatory Factor 3 (IRF3) following cytosolic nucleic acid recognition .

Biochemical Pathways

The inhibition of COX by this compound disrupts the arachidonic acid (AA) pathway, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature . By inhibiting their production, this compound can effectively alleviate these symptoms .

Pharmacokinetics

This compound exhibits good bioavailability when administered orally . It is metabolized in the liver, primarily through glucuronidation, O-desmethylation, and N-deacylation . The drug and its metabolites are eliminated through both renal and fecal routes .

Result of Action

At the molecular level, this compound’s inhibition of COX leads to a decrease in the production of prostaglandins and thromboxanes, thereby reducing inflammation, pain, and fever . At the cellular level, this compound has been found to induce heterogeneity in lipid membranes, which could potentially alter membrane protein functions . Additionally, it has been reported to inhibit the nuclear translocation of IRF3, which could have implications in immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other pharmaceutical compounds in the environment can potentially interact with this compound, affecting its degradation and overall effectiveness . Furthermore, the pH of the stomach can influence the absorption and hence the bioavailability of this compound .

Biochemical Analysis

Biochemical Properties

Indomethacin interacts with the enzyme cyclooxygenase (COX), inhibiting the biosynthesis of prostaglandins by preventing the binding of the substrate, arachidonic acid, to the active site of the enzyme . This interaction is crucial in reducing and eliminating many inflammatory conditions in patients .

Cellular Effects

This compound’s effects on cells are primarily related to its ability to inhibit COX and subsequently reduce prostaglandin synthesis . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme COX . By preventing the binding of arachidonic acid to the active site of COX, this compound inhibits the biosynthesis of prostaglandins .

Temporal Effects in Laboratory Settings

It is known that the drug has a biological half-life of about 5 to 10 hours .

Dosage Effects in Animal Models

It is known that the drug is used for symptomatic relief of pain and stiffness in rheumatic diseases .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme COX . It inhibits the biosynthesis of prostaglandins, which are key components of this pathway .

Transport and Distribution

It is known that the drug is distributed into the synovial fluid, is excreted in human breast milk, and crosses the placenta in significant amounts .

Subcellular Localization

It is known that the drug is distributed into the synovial fluid, suggesting that it may be localized in the cytoplasm of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indomethacin begins with 4-methoxyphenyl hydrazine. The phenylhydrazone is formed by reaction with methyl levulinate under acid-catalyzed conditions. Heating of the phenylhydrazone allows isomerization to an enamine and a subsequent cyclic [3,3] sigmatropic rearrangement. Elimination of ammonia gives the indole .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The solid product is filtered, washed with water, and recrystallized from 50% aqueous alcohol .

Chemical Reactions Analysis

Types of Reactions: Indomethacin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride.

    Substitution: Often involves halogenation or nitration reactions using reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmaceutical applications .

Scientific Research Applications

Indomethacin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Indomethacin is unique due to its potent anti-inflammatory effects and its ability to treat a wide range of inflammatory conditions. It is also one of the first NSAIDs to be used in the symptomatic treatment of migraine and other headache disorders .

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid
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InChI

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)
Source PubChem
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InChI Key

CGIGDMFJXJATDK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
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Molecular Formula

C19H16ClNO4
Record name INDOMETHACIN
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Related CAS

74252-25-8 (hydrochloride salt, tri-hydrate), 7681-54-1 (hydrochloride salt)
Record name Indomethacin [USAN:USP]
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DSSTOX Substance ID

DTXSID9020740
Record name 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid
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Molecular Weight

357.8 g/mol
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Physical Description

Crystals. (NTP, 1992), Solid
Record name INDOMETHACIN
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Solubility

In water, 0.937 mg/L at 25 °C, Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water, 1 g in about 30 mL chloroform, 2.40e-03 g/L
Record name Indomethacin
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Mechanism of Action

Indometacin is a nonspecific and reversible inhibitor of the cyclo-oxygenase (COX) enzyme or prostaglandin G/H synthase. There are two identified isoforms of COX: COX-1 is universally present in most body tissues and is involved in the synthesis of the prostaglandins and thromboxane A2, while COX-2 is expressed in response to injury or inflammation. Constitutively expressed, the COX-1 enzyme is involved in gastric mucosal protection, platelet, and kidney function by catalyzing the conversion of arachidonic acid to prostaglandin (PG) G2 and PGG2 to PGH2. COX-2 is constitutively expressed and highly inducible by inflammatory stimuli. It is found in the central nervous system, kidneys, uterus, and other organs. COX-2 also catalyzes the conversion of arachidonic acid to PGG2 and PGG2 to PGH2. In the COX-2-mediated pathway, PGH2 is further converted to PGE2 and PGI2 (also known as prostacyclin). PGE2 is involved in mediating inflammation, pain, and fever. Decreasing levels of PGE2 leads to reduced inflammatory reactions. Indometacin is known to inhibit both isoforms of COX, however, with greater selectivity for COX-1, which accounts for its increased adverse gastric effects relative to other NSAIDs. It binds to the enzyme's active site and prevents the interaction between the enzyme and its substrate, arachidonic acid. Indometacin, unlike other NSAIDs, also inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from phospholipids. The analgesic, antipyretic and anti-inflammatory effects of indomethacin as well as adverse reactions associated with the drug occur as a result of decreased prostaglandin synthesis. Its antipyretic effects may be due to action on the hypothalamus, resulting in increased peripheral blood flow, vasodilation, and subsequent heat dissipation. The exact mechanism of action of indometacin in inducing closure of a patent ductus arteriosus is not fully understood; however, it is thought to be through inhibition of prostaglandin synthesis. At birth, the ductus arteriosus is normally closed as the tension of the oxygen increases significantly after birth. Patent ductus arteriosus in premature infants is associated with congenital heart malformations where PGE1 mediates an opposite effect to that of oxygen. PGE1 dilates the ductus arteriosus through smooth muscle relaxation and prevents the closure of the ductus arteriosus. By inhibiting the synthesis of prostaglandins, indometacin promotes the closure of ductus arteriosus. Indometacin has been described as possessing anticancer and antiviral properties through activation of protein kinase R (PKR) and downstream phosphorylation of eIF2α, inhibiting protein synthesis., The anti-inflammatory, analgesic, and antipyretic effects of indomethacin and other nonsteroidal anti-inflammatory drugs (NSAIDs), including selective inhibitors of cyclooxygenase-2 (COX-2) (e.g., celecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. This effect may be related to inhibition of the synthesis of prostaglandins that are believed to play a role in modulating the rate and extent of leukocyte infiltration during inflammation. Indomethacin also inhibits lysosomal enzyme release from polymorphonuclear leukocytes. Although the mechanism has not been determined, this effect appears to depend on the nature of the stimulus and may not be related to inhibition of prostaglandin synthesis. It has also been postulated that indomethacin, as an inhibitor of phosphodiesterase, may increase intracellular concentrations of cyclic adenosine monophosphate (AMP) which may play a role in the inflammatory response. In supratherapeutic concentrations, indomethacin depresses the synthesis of mucopolysaccharides through uncoupling of oxidative phosphorylation. By inhibiting cyclooxygenase, indomethacin and some other NSAIAs may also interfere with prostaglandin-mediated formation of autoantibodies that are involved in the inflammatory process., This article reviews the pathogenic mechanism of non-steroidal anti-inflammatory drug (NSAID)-induced gastric damage, focusing on the relation between cyclooxygenase (COX) inhibition and various functional events. NSAIDs, such as indomethacin, at a dose that inhibits prostaglandin (PG) production, enhance gastric motility, resulting in an increase in mucosal permeability, neutrophil infiltration and oxyradical production, and eventually producing gastric lesions. These lesions are prevented by pretreatment with PGE2 and antisecretory drugs, and also via an atropine-sensitive mechanism, not related to antisecretory action. Although neither rofecoxib (a selective COX-2 inhibitor) nor SC-560 (a selective COX-1 inhibitor) alone damages the stomach, the combined administration of these drugs provokes gastric lesions. SC-560, but not rofecoxib, decreases prostaglandin E2 (PGE2) production and causes gastric hypermotility and an increase in mucosal permeability. COX-2 mRNA is expressed in the stomach after administration of indomethacin and SC-560 but not rofecoxib. The up-regulation of indomethacin-induced COX-2 expression is prevented by atropine at a dose that inhibits gastric hypermotility. In addition, selective COX-2 inhibitors have deleterious influences on the stomach when COX-2 is overexpressed under various conditions, including adrenalectomy, arthritis, and Helicobacter pylori-infection. In summary, gastric hypermotility plays a primary role in the pathogenesis of NSAID-induced gastric damage, and the response, causally related with PG deficiency due to COX-1 inhibition, occurs prior to other pathogenic events such as increased mucosal permeability; and the ulcerogenic properties of NSAIDs require the inhibition of both COX-1 and COX-2, the inhibition of COX-1 upregulates COX-2 expression in association with gastric hypermotility, and PGs produced by COX-2 counteract the deleterious effect of COX-1 inhibition.
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Color/Form

Pale-yellow to yellow-tan, crystalline powder, Crystals exhibit polymorphism

CAS No.

53-86-1
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Melting Point

311 or 323.6 °F (NTP, 1992), One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C, MP: 160 °C, 158 °C
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Synthesis routes and methods

Procedure details

Scheme 1 below depicts the chemical synthesis of the ASA and indomethacin-nitroxide conjugates (1) and (2). Condensation of 4-hydroxy-TEMPO with acetylsalicyloyl chloride gave (1) in 48% yield and DCC-mediated coupling of 4-hydroxy-TEMPO with indomethacin gave (2) in 84% yield. The NMR spectroscopy, mass spectrometry and elemental analysis (set forth above) supported the structure of both 1 and 2.
[Compound]
Name
indomethacin nitroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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